6-Tert-butoxy-3-cyclopropoxy-2-ethylpyridine
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Overview
Description
6-Tert-butoxy-3-cyclopropoxy-2-ethylpyridine is a chemical compound with the molecular formula C14H21NO2 and a molecular weight of 235.32 g/mol . This compound is characterized by its tert-butoxy and cyclopropoxy substituents on a pyridine ring, making it a unique structure in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for 6-Tert-butoxy-3-cyclopropoxy-2-ethylpyridine are not well-documented in the public domain. it is likely that large-scale synthesis would involve optimization of the laboratory methods to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
6-Tert-butoxy-3-cyclopropoxy-2-ethylpyridine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
6-Tert-butoxy-3-cyclopropoxy-2-ethylpyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives may be studied for potential biological activity.
Medicine: Research may explore its potential as a pharmaceutical agent.
Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-Tert-butoxy-3-cyclopropoxy-2-ethylpyridine involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its mechanism of action are necessary to fully understand its effects .
Comparison with Similar Compounds
Similar Compounds
6-Tert-butyl-3-ethyl-2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6-dicarboxylate: This compound shares a similar pyridine ring structure but has different substituents.
1,4-Dimethylbenzene: Although structurally different, it can be compared in terms of its chemical behavior in reactions.
Uniqueness
6-Tert-butoxy-3-cyclopropoxy-2-ethylpyridine is unique due to its specific tert-butoxy and cyclopropoxy substituents, which impart distinct chemical properties and reactivity compared to other similar compounds.
Properties
Molecular Formula |
C14H21NO2 |
---|---|
Molecular Weight |
235.32 g/mol |
IUPAC Name |
3-cyclopropyloxy-2-ethyl-6-[(2-methylpropan-2-yl)oxy]pyridine |
InChI |
InChI=1S/C14H21NO2/c1-5-11-12(16-10-6-7-10)8-9-13(15-11)17-14(2,3)4/h8-10H,5-7H2,1-4H3 |
InChI Key |
BYUUMKCHTHTOHH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=N1)OC(C)(C)C)OC2CC2 |
Origin of Product |
United States |
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